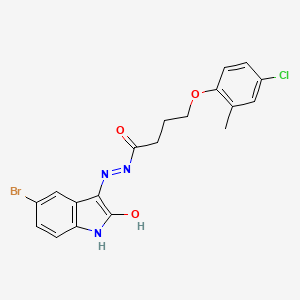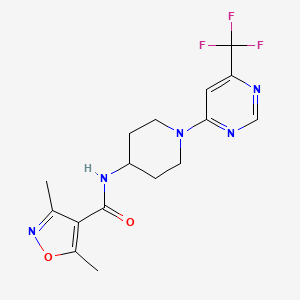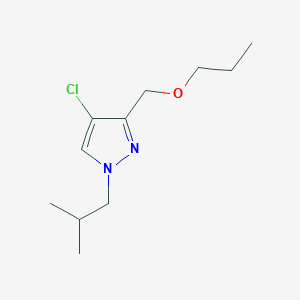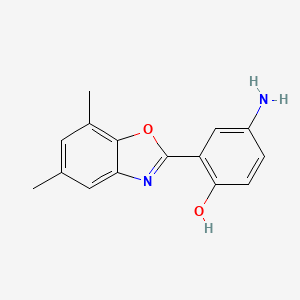![molecular formula C25H20N4O2 B2972071 6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946361-38-2](/img/structure/B2972071.png)
6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxalines are a class of organic compounds that consist of a benzene ring fused to a pyrazine ring . They are important biological agents and have been the subject of significant research activity . The specific compound you’re asking about, “6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline”, is a derivative of quinoxaline, with additional functional groups attached to the basic quinoxaline structure.
Chemical Reactions Analysis
Quinoxalines can undergo a variety of chemical reactions . The specific reactions that “6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline” can undergo would depend on the specific functional groups attached to the quinoxaline core.
Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics such as density, color, hardness, melting and boiling points . Chemical properties describe the ability of a substance to undergo specific chemical changes . Without specific data for “6-[1-(3-methoxybenzoyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline”, it’s difficult to provide a detailed analysis of its physical and chemical properties.
Applications De Recherche Scientifique
- Anticancer Properties : Research suggests that this compound exhibits potential anticancer activity. It may inhibit specific pathways involved in cancer cell growth and proliferation .
- Kinase Inhibitor : The quinoxaline moiety in the structure could serve as a kinase inhibitor, which is relevant for drug discovery and targeted therapies .
- Organic Semiconductors : Quinoxaline derivatives have been investigated as organic semiconductors due to their electron-transporting properties. This compound could find applications in organic photovoltaics (solar cells) and organic field-effect transistors (OFETs) .
- Fluorescent Properties : The presence of the quinoxaline ring and the phenyl groups may contribute to its fluorescence. Researchers explore such compounds for use in luminescent materials, sensors, and imaging agents .
- Metal Chelation : The carbonyl group (C=O) in the structure can act as a ligand, forming coordination complexes with transition metals. These complexes may have catalytic or biological applications .
- Enzyme Inhibitors : The compound’s unique structure could potentially inhibit specific enzymes. Investigating its interaction with enzymes may lead to novel therapeutic strategies .
- Quantum Chemical Calculations : Researchers can perform computational studies to understand its electronic properties, stability, and reactivity. Such insights aid in designing new molecules with desired properties .
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Photophysics and Luminescent Materials
Coordination Chemistry and Metal Complexes
Biological Studies and Enzyme Inhibition
Computational Chemistry and Molecular Modeling
Orientations Futures
Propriétés
IUPAC Name |
(3-methoxyphenyl)-(5-phenyl-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-31-20-9-5-8-19(14-20)25(30)29-24(16-22(28-29)17-6-3-2-4-7-17)18-10-11-21-23(15-18)27-13-12-26-21/h2-15,24H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDAGKLNVWNCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methoxyphenyl)(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2971992.png)
![3-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2971993.png)

![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methylsulfanyl]-4-(2-fluorophenyl)-1,4-dihydroindeno[1,2-d]pyrimidin-5-one](/img/structure/B2971998.png)
![methyl 2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2972004.png)

![6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2972007.png)


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2972010.png)